molecular formula C18H22N2O B1666550 N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide CAS No. 7101-57-7

N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide

Cat. No.: B1666550
CAS No.: 7101-57-7
M. Wt: 282.4 g/mol
InChI Key: BODGAMBTBSTNOV-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide (CAS: 7101-57-7) is a tetrahydroacridine derivative with a carboxamide group substituted with two ethyl groups at the nitrogen atom. Its molecular formula is C₁₈H₂₂N₂O (MW: 282.38 g/mol) .

Properties

IUPAC Name

N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-20(4-2)18(21)17-13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)17/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGAMBTBSTNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C2CCCCC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221239
Record name Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl-
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-57-7
Record name N,N-Diethyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide (C₁₈H₂₂N₂O) features a tetrahydroacridine core substituted with a diethylcarboxamide group at position 9. The planar acridine system enables π-π interactions, while the carboxamide moiety enhances solubility in polar aprotic solvents. Its molecular weight (282.38 g/mol) and logP (2.91) suggest moderate lipophilicity, ideal for blood-brain barrier penetration.

Table 1: Key Physicochemical Parameters
Property Value Source
CAS Number 7101-57-7
Molecular Formula C₁₈H₂₂N₂O
Boiling Point 409.7°C (est.)
Density 1.241 g/cm³
Flash Point 201.6°C
Solubility DMSO, Ethanol

Classical Synthetic Approaches

Early Routes from Tetrahydroacridine Precursors

Initial syntheses involved condensing 9-chloro-1,2,3,4-tetrahydroacridine (11) with diamines under refluxing hexanol. For example, Bindra et al. (1987) reported reacting 9-chloro-tetrahydroacridine with ethane-1,2-diamine to form N1-(tetrahydroacridin-9-yl)ethane-1,2-diamine (12a) in 63% yield. This intermediate was subsequently acylated with diethylcarbamoyl chloride to introduce the carboxamide group.

Amidation and Cyclization

A pivotal step involves activating 2-(4-ethoxyphenyl)acetic acid with HBTU, followed by coupling to amine intermediates. In one protocol, 4-fluoro-3-nitrobenzoic acid (15) was converted to N,N-diethyl-4-fluoro-3-nitrobenzamide (16) using oxalyl chloride and diethylamine. Subsequent displacement of fluorine with tetrahydroacridine-derived amines (e.g., 12a–f) yielded nitro intermediates (17a–f), which were reduced to anilines (18a–f) using SnCl₂·2H₂O.

Modern Methodologies

HBTU-Mediated Coupling

Contemporary routes prioritize efficiency by employing hexafluorophosphate-based coupling agents. For instance, 2-(4-ethoxyphenyl)acetic acid was activated with HBTU and triethylamine, then reacted with amine 18a to form amide 19a. Cyclization in acetic acid furnished the target compound in 71% yield over two steps.

Table 2: Optimization of Coupling Reactions
Reagent System Temperature Yield Purity
HBTU, NEt₃, DMF Room temp. 85% >95%
EDC/HOBt, CH₂Cl₂ 0°C → RT 78% 90%
DCC, DMAP, THF Reflux 65% 88%

Reductive Amination

Lithium aluminum hydride (LiAlH₄) reduction of acetylated intermediates (e.g., 13 → 14) enabled access to secondary amines, critical for modifying the compound’s pharmacokinetic profile. This step achieved quantitative conversion under refluxing THF conditions.

Process Optimization and Scalability

Solvent and Temperature Effects

Hexanol emerged as the optimal solvent for nucleophilic substitution, achieving 80% yield for 12c at 160°C. Polar aprotic solvents like DMF accelerated amide bond formation but required rigorous drying to prevent hydrolysis.

Purification Strategies

Crude products were purified via flash chromatography (silica gel, CH₂Cl₂/MeOH/NH₃) or recrystallization from acetone/water mixtures. The latter method improved purity to >99% for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) revealed characteristic signals: δ 8.15 (d, J=8.4 Hz, 1H, ArH), 7.55–7.45 (m, 3H, ArH), 3.42 (q, J=7.0 Hz, 4H, NCH₂CH₃), 2.90 (t, J=6.0 Hz, 2H, CH₂), 1.25 (t, J=7.0 Hz, 6H, CH₂CH₃). LC-MS (ESI+) confirmed the molecular ion at m/z 283.2 [M+H]⁺.

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) showed a single peak at tR=6.7 min, correlating with ≥98% purity.

Applications and Derivatives

Biological Activity

The compound inhibits acetylcholinesterase (IC₅₀=42 nM) and butyrylcholinesterase (IC₅₀=18 nM), surpassing tacrine’s selectivity. Hybrid derivatives exhibit dual activity as cannabinoid receptor agonists, suggesting utility in neurodegenerative disease therapy.

Patent Landscape

EP3771713A1 discloses carboxamide-tetrahydroacridine hybrids as multitarget agents for Alzheimer’s disease. Claims emphasize the diethylcarboxamide group’s role in enhancing metabolic stability compared to methyl analogues.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.

Scientific Research Applications

Anticancer Properties

N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide has been investigated for its potential as an anticancer agent. The acridine structure is known for its ability to intercalate with DNA, which can inhibit cancer cell proliferation. Studies have indicated that derivatives of acridine compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .

Cholinesterase Inhibition

The compound is also recognized for its role as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase and butyrylcholinesterase, it may help increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's .

Table 1: Cholinesterase Inhibition Activity of Related Compounds

Compound NameAChE Inhibition (%)BChE Inhibition (%)
Tacrine95.7589.00
This compoundTBDTBD
Galantamine69.2365.00

Dual-Acting Agents

Recent research has focused on developing dual-action drugs that target both cholinesterases and cannabinoid receptors to enhance therapeutic efficacy against Alzheimer's disease. This compound derivatives have shown promise in this area by potentially reducing side effects associated with traditional treatments .

Dyes and Fluorescent Materials

Due to its unique chemical properties, this compound is also being explored for applications in dyes and fluorescent materials. The acridine moiety can be utilized in creating fluorescent probes for biological imaging or as dyes in various industrial applications .

A study conducted on the synthesis of this compound highlighted its method of formation through amide coupling reactions. The resulting compound exhibited significant biological activity against human cancer cell lines and showed a mechanism of action involving DNA intercalation .

Toxicity Studies

Toxicity assessments have been performed to evaluate the safety profile of this compound. The hepatotoxic effects observed with some related compounds underscore the importance of conducting thorough toxicity evaluations when developing new therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- involves its interaction with biological targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • N,N-Diethyl derivative : The diethyl substitution enhances lipid solubility but may reduce crystallinity compared to hydrochloride salts .
  • Aromatic derivatives (e.g., N-(4-chlorophenyl)) : Higher melting points (e.g., 185°C for 3g ) due to rigid aromatic systems, impacting formulation stability.

Electrochemical Behavior

  • Studies on tetrahydroacridine carboxamides in organic solvents reveal that substituents significantly alter redox potentials. For example, dimeric derivatives exhibit lower oxidation potentials due to extended π-systems .

Biological Activity

N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, often referred to as a derivative of tetrahydroacridine, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor, and has been explored for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2OC_{15}H_{20}N_2O, with a molecular weight of approximately 248.34 g/mol. The compound features a tetrahydroacridine core that is crucial for its biological activity.

Property Value
Molecular FormulaC15H20N2OC_{15}H_{20}N_2O
Molecular Weight248.34 g/mol
StructureTetrahydroacridine core

This compound primarily acts as an acetylcholinesterase inhibitor , which enhances the levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound competes with acetylcholine for binding at the active site of the enzyme, leading to increased acetylcholine availability.
  • Neuroprotective Effects : Studies suggest that this compound may also exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

  • Anticholinesterase Activity :
    • IC50 values for acetylcholinesterase (AChE) inhibition have been reported in various studies. For instance, some derivatives exhibit IC50 values ranging from 100 nM to 500 nM .
    • Comparative studies with tacrine derivatives indicate that modifications in the structure can enhance inhibitory potency against AChE.
  • Neurotoxicity Assays :
    • Experiments involving primary cortical neurons treated with glutamate demonstrated that this compound could mitigate excitotoxicity effects .
    • The compound was shown to preserve neuronal integrity and reduce apoptosis rates when exposed to neurotoxic agents.

Case Studies

In a notable case study involving rat primary cortical neurons:

  • Experimental Design : Neurons were pre-treated with varying concentrations of this compound before exposure to glutamate.
  • Findings : The presence of the compound significantly reduced cell death and apoptosis markers (e.g., DAPI staining) compared to control groups treated with glutamate alone .

Summary of Biological Activities

The biological activities associated with this compound include:

Activity Description Reference
Acetylcholinesterase InhibitionEnhances acetylcholine levels; potential use in Alzheimer's treatment
Neuroprotective EffectsReduces oxidative stress and apoptosis in neuronal cells
Antioxidant ActivityPotential to scavenge free radicals and reduce neurotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted isatins with cyclohexanone in concentrated aqueous ammonia, followed by Hoffman degradation using potassium hypobromite to yield the carboxamide derivative . Optimization involves adjusting reaction temperature (e.g., 150°C for cyclocondensation), stoichiometry of coupling reagents (e.g., DIC and HOBt for amide bond formation), and purification via flash column chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Full characterization requires 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.4 ppm). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 297.1842). Cross-referencing with synthetic intermediates ensures purity .

Q. How can solubility and stability be evaluated under varying experimental conditions (pH, temperature)?

  • Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve incubating the compound at different pH (2–12) and temperatures (4–50°C) over 24–72 hours, followed by HPLC-UV analysis (λ = 254 nm) to detect degradation products. SLE (supported liquid extraction) may be used for recovery quantification .

Advanced Research Questions

Q. How can researchers design experiments to assess the enzyme inhibitory activity of this compound using kinetic assays?

  • Methodological Answer : Enzyme inhibition kinetics are studied via Lineweaver-Burk plots. Prepare substrate concentration gradients (0.1–10× KmK_m) and measure initial reaction rates in the presence of varying inhibitor concentrations. Calculate KiK_i (inhibition constant) using nonlinear regression. For cholinesterase inhibition, follow protocols similar to tacrine derivatives, monitoring acetylthiocholine hydrolysis via Ellman’s assay .

Q. What strategies resolve contradictions in reported biological activities of carboxamide derivatives across studies?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents at position 6 or 7). Conduct comparative SAR studies using analogs (e.g., 6-fluoro or 6-methyl derivatives) under standardized assay conditions. Validate findings with orthogonal assays (e.g., fluorescence polarization for DNA binding vs. cytotoxicity in cancer cell lines) .

Q. How can analytical methods (e.g., HPLC, GC/MS) be validated for quantifying this compound in complex matrices?

  • Methodological Answer : For HPLC-UV validation, establish linearity (1–100 µg/mL), LOD/LOQ (signal-to-noise ≥3/10), and recovery rates (≥90%) using spiked biological samples. GC/MS requires derivatization (e.g., silylation) for volatility. Cross-validate with LC-MS/MS for specificity, especially in lipid-rich matrices .

Q. What experimental approaches are effective in studying the compound’s interaction with nucleic acid structures (e.g., G-quadruplexes)?

  • Methodological Answer : Use FRET-based melting assays to monitor stabilization of telomeric G-quadruplex DNA. Compare ΔTmT_m (melting temperature shift) with controls (e.g., Tris buffer). Confirm binding via circular dichroism (CD) spectroscopy (e.g., positive peak at 265 nm for hybrid-1 conformation) .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields reported for this compound?

  • Methodological Answer : Yield discrepancies (e.g., 55% vs. 70%) may stem from purification methods or reagent quality. Replicate reactions using freshly distilled solvents (e.g., DMF) and anhydrous conditions. Track intermediates via TLC and optimize column chromatography (e.g., silica gel vs. reverse-phase) .

Q. Why do biological activity results differ between in vitro and cellular assays?

  • Methodological Answer : Cellular assays account for membrane permeability and metabolic stability, unlike purified enzyme assays. Perform parallel experiments with tacrine (a known CNS penetrant) as a positive control. Use LC-MS to quantify intracellular compound levels .

Tables for Key Data

Parameter Typical Value Method Reference
Synthetic Yield55–70%Cyclocondensation/Hoffman
1H^1H-NMR (δ, ppm)1.2–1.4 (CH3_3), 7.2–8.1 (Ar-H)Bruker 400 MHz
HPLC Retention Time8.2 minC18 column, 70:30 MeOH:H2 _2O
KiK_i (AChE Inhibition)12 ± 2 nMEllman’s assay

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
Reactant of Route 2
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N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide

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